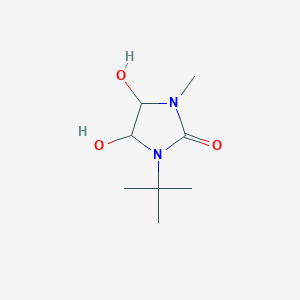![molecular formula C11H5F4N5O3 B11086712 4-{5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11086712.png)
4-{5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is a complex organic compound characterized by the presence of multiple fluorine atoms and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents and controlled temperatures.
Introduction of the tetrafluorophenoxy group: This step involves the reaction of a suitable phenol derivative with a fluorinating agent to introduce the fluorine atoms.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product. This may require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine atoms and other functional groups can be substituted with different groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of fluorine atoms with other groups.
Scientific Research Applications
4-{5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell function and signaling pathways.
Inducing oxidative stress: Leading to cellular damage and apoptosis in certain contexts.
Comparison with Similar Compounds
Similar Compounds
4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid: Shares the tetrafluorophenoxy group but differs in the overall structure and functional groups.
4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide: Similar in structure but contains a hydrazide group instead of the oxadiazole rings.
Uniqueness
4-{5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is unique due to its combination of multiple fluorine atoms and oxadiazole rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H5F4N5O3 |
|---|---|
Molecular Weight |
331.18 g/mol |
IUPAC Name |
4-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H5F4N5O3/c12-3-1-4(13)7(15)9(6(3)14)21-2-5-17-11(20-22-5)8-10(16)19-23-18-8/h1H,2H2,(H2,16,19) |
InChI Key |
KKJYEEODSOKWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OCC2=NC(=NO2)C3=NON=C3N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-methyl-5-nitrophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B11086634.png)
![(4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone](/img/structure/B11086639.png)

![11-(3-iodophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086644.png)
![Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11086645.png)
![2,6-dibromo-4-[(E)-(morpholin-4-ylimino)methyl]phenol](/img/structure/B11086648.png)
![N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B11086655.png)
![5-methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11086666.png)

![4-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11086679.png)

![(5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11086701.png)
![2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11086707.png)
![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11086709.png)
